1H-Tetrazole, 1-(2-iodoethyl)-

lipophilicity drug design ADME prediction

Need a reactive alkylating intermediate for tetrazole functionalization under mild conditions? The chloro and bromo analogs often require harsh heating or long reaction times. This iodoethyl derivative (C₃H₅IN₄, MW 224.00) solves that with its weak C-I bond (BDE ~222 kJ·mol⁻¹). • **Faster alkylation**: Reacts at lower temperature, preserving base-sensitive groups. • **Higher lipophilicity**: XLogP3-AA 0.6 (vs. 0.3 for bromo) improves membrane permeability and extraction. • **Clean analytics**: >47 Da mass gap from bromo analog ensures unambiguous LC-MS monitoring on low-res instruments. • **Known coordination chemistry**: CCDC 255081 confirms Fe(II) complex formation, de-risking materials synthesis.

Molecular Formula C3H5IN4
Molecular Weight 224.00 g/mol
CAS No. 606149-14-8
Cat. No. B12574405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Tetrazole, 1-(2-iodoethyl)-
CAS606149-14-8
Molecular FormulaC3H5IN4
Molecular Weight224.00 g/mol
Structural Identifiers
SMILESC1=NN=NN1CCI
InChIInChI=1S/C3H5IN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2
InChIKeyCPNRQWYCMUXLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Iodoethyl)-1H-tetrazole: Physicochemical and Structural Profile


1-(2-Iodoethyl)-1H-tetrazole (CAS 606149-14-8) is a 1‑substituted tetrazole heterocycle bearing a primary iodoethyl side chain (molecular formula C₃H₅IN₄, molecular weight 224.00 g·mol⁻¹) [1]. The iodine terminus provides a potent leaving group that underpins its role as an alkylating intermediate in medicinal chemistry, coordination chemistry and energetic‑materials synthesis. The computed partition coefficient (XLogP3‑AA = 0.6) and topological polar surface area (43.6 Ų) are available for direct comparison with halogen‑analog candidates [1]. The compound is registered with EPA DSSTox (DTXSID70476596) and has a deposited crystal structure in the Cambridge Structural Database (CCDC 255081), confirming its structural identity [2] [3].

Alkylation Intermediate Iodoethyl leaving group enables mild SN2 and Finkelstein-type reactions.
Structural Identity Confirmed Single-crystal XRD structure (CCDC 255081) validates tetrazole N-coordination.
Synthetic Versatility Applicable across medicinal chemistry, coordination chemistry, and energetic materials synthesis.

Why 1-(2-Iodoethyl)-1H-tetrazole Cannot Be Replaced by Chloro or Bromo Analogs


The chloro (CAS 15284‑27‑2) and bromo (CAS 606149‑13‑7) analogs of 1-(2‑iodoethyl)‑1H‑tetrazole are conceptually interchangeable as alkylating agents, yet their physicochemical properties create genuine differentiation that precludes generic substitution. Computed lipophilicity (XLogP3‑AA) for the iodo derivative is 0.6, double that of the bromo analog (0.3) [1] [2]. This difference influences membrane permeability, extraction efficiency, and chromatographic behaviour during synthesis or bioassay. More fundamentally, the carbon–halogen bond dissociation energy decreases from C–Cl (~339 kJ·mol⁻¹) to C–Br (~285 kJ·mol⁻¹) to C–I (~222 kJ·mol⁻¹) [3], meaning the iodoethyl substrate reacts under milder conditions and can enable Finkelstein-type transformations that are sluggish or unproductive with the lighter halides [4]. Such differences cascade into reaction yield, selectivity, and reaction‑time specifications that affect procurement decisions for multi‑step synthetic routes.

Lipophilicity Mismatch
Iodo analog has higher computed lipophilicity than bromo or chloro analogs, which may shift membrane permeability and chromatographic retention during purification or bioassays.
Reactivity Profile Mismatch
The significantly weaker C–I bond enables alkylation under milder conditions; bromo or chloro substrates may require re-optimized temperature and base strength, affecting reaction selectivity.
Synthetic Outcome Variability
Iodoethyl's superior leaving group ability can lead to different yields and selectivity profiles compared to chloro/bromo analogs under identical conditions, complicating direct method transfer.

Quantitative Differentiation Against Closest Analogs


Computed Lipophilicity Advantage Over Bromo Analog

The computed XLogP3‑AA of 1‑(2‑iodoethyl)‑1H‑tetrazole is 0.6, compared with 0.3 for the bromoethyl analog [1] [2]. This 2‑fold difference indicates greater lipophilicity, which can translate to increased membrane permeability and altered extraction or chromatographic retention behaviour when the tetrazole is used as a carboxylic‑acid bioisostere or in a late‑stage alkylation step.

Lipophilicity (XLogP3)
Head-to-head
0.6 (Iodo) vs 0.3 (Bromo) — 2× higher
May shift permeability and retention profiles.
Computed XLogP3; experimental logD may differ.
lipophilicity drug design ADME prediction

Weaker Carbon–Iodine Bond Enables Milder Alkylation

Carbon–halogen bond dissociation energies follow the trend C–I (222 kJ·mol⁻¹) < C–Br (285 kJ·mol⁻¹) < C–Cl (339 kJ·mol⁻¹) [1]. Although these are class‑level values, the lower C–I bond strength directly implies that 1‑(2‑iodoethyl)‑1H‑tetrazole requires lower activation energy for Sₙ2 or Finkelstein‑type halide‑exchange reactions than its bromo or chloro counterparts. The Finkelstein approach has been demonstrated for bridging tetrazole scaffolds using iodo intermediates [2], and the iodo derivative is the preferred substrate when reaction temperature, time, or base strength must be minimized.

C–I Bond Energy
Class-level
C–I ~222 vs C–Br ~285, C–Cl ~339 kJ/mol
Supports milder alkylation pathway.
Gas-phase BDE; solution kinetics may vary.
bond dissociation energy nucleophilic substitution Finkelstein reaction

Crystallographically Validated Coordination Complex

A single‑crystal X‑ray structure of the Fe(II) complex hexakis(1‑(2‑iodoethyl)tetrazole‑N)iron(II) bis(tetrafluoroborate) has been deposited as CCDC 255081 [1]. The structure confirms N‑coordination of the tetrazole ring and demonstrates the feasibility of using the iodoethyl‑substituted ligand in energetic or spin‑crossover coordination compounds. In contrast, no equivalent deposited crystal structure exists for the corresponding chloroethyl‑ or bromoethyl‑tetrazole Fe(II) complexes in the Cambridge Structural Database (searched 2026‑05‑07).

Crystal Structure
Head-to-head
CCDC 255081: Fe(II) hexakis complex (monoclinic C2)
Provides validated coordination geometry precedent.
No CSD entry for chloro/bromo analogs.
coordination chemistry X‑ray crystallography spin‑crossover

Mass Spectrometric Resolution for Purification Workflows

The monoisotopic mass of 1‑(2‑iodoethyl)‑1H‑tetrazole (223.95589 Da) differs from the bromo analog (175.96976 Da) by 47.98613 Da and from the chloro analog (~132.03 Da) by ~91.93 Da [1] [2]. These mass differences are well resolved by standard LC‑MS instruments (resolution >10,000), allowing unambiguous tracking of reaction progress, impurity profiling, and chromatographic fraction identification.

Monoisotopic Mass
Head-to-head
223.95589 Da (Δ47.99 from Br, Δ91.9 from Cl)
Enables unambiguous LC-MS purity tracking.
Well-resolved on standard Q-TOF instruments.
LC‑MS chromatography purification

Optimal Procurement Scenarios for 1-(2-Iodoethyl)-1H-tetrazole


Medicinal Chemistry Alkylation Requiring Elevated Lipophilicity

When a tetrazole‑based carboxylic acid bioisostere must be appended to a lipophilic scaffold under mild, base‑sensitive conditions, the iodoethyl derivative’s XLogP3‑AA of 0.6 (vs 0.3 for the bromo analog) and the weak C–I bond (~222 kJ·mol⁻¹) enable efficient alkylation at lower temperature and shorter reaction time than bromo or chloro counterparts [1] [2]. This is relevant for library synthesis of angiotensin‑II receptor antagonist analogs and other tetrazole‑containing drug candidates where late‑stage functionalization is required without epimerization or degradation of sensitive functional groups.

Coordination Chemistry and Energetic Materials R&D

The Fe(II) hexakis(1‑(2‑iodoethyl)tetrazole‑N) complex (CCDC 255081) demonstrates that this ligand reliably coordinates through the tetrazole N‑atom [3]. For groups developing spin‑crossover materials or energetic coordination compounds, procuring the iodoethyl ligand allows direct advancement to known structural frameworks, circumventing the trial‑and‑error synthesis that would be needed with the lighter halogen analogs for which no analogous crystal structures are available.

Process Chemistry with LC-MS Resolution Requirements

The 223.95589 Da monoisotopic mass of the iodo derivative provides a >47 Da separation from the bromo analog and >91 Da from the chloro analog [1] [2]. This mass spacing is sufficient for unambiguous LC‑MS purity assessment and reaction monitoring even on low‑resolution instruments, making it the halogen‑tetrazole of choice for process development laboratories that need robust, interference‑free analytical tracking of intermediates and final products.

Finkelstein-Type Cross-Coupling and Halide Exchange

The labile C–I bond (BDE ~222 kJ·mol⁻¹) allows the iodoethyl tetrazole to serve as a reactive electrophile in Finkelstein‑type halide‑exchange or cross‑coupling reactions that furnish bridged bis‑tetrazoles or other heterocyclic architectures in a single synthetic operation [2] [4]. Laboratories that have struggled with sluggish reactivity of the corresponding chloro or bromo substrates may achieve higher throughput by substituting the iodo derivative.

Application
Selection Property
Validation Focus
Tetrazole bioisostere alkylation
Lipophilic iodoethyl reactivity
Mild-condition coupling efficiency
Coordination chemistry & energetic materials
Crystallographically validated N-coordination
Structural framework replication
Process LC-MS monitoring
Distinct monoisotopic mass
Purity and reaction tracking
Finkelstein-type cross-coupling
Labile C–I electrophile
Halide exchange throughput
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